N-(3-chloro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Description
Synthesis Analysis
The synthesis of similar compounds often involves chloroacetylation reactions, followed by interaction with substituted phenylpiperazines. Verma, Kumar, and Kumar (2017) describe the synthesis of a series of compounds by chloroacetylation of 2-amino-5-chlorbenzophenone, further reacting with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). This methodology could be adapted for the synthesis of N-(3-chloro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, suggesting a feasible route for its production.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been determined using techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction analysis. The conformation of the N—H bond and its relationship with adjacent substituents plays a significant role in the compound's structure and reactivity, as seen in the study of similar acetamide derivatives (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including N-acylation and N-alkylation, to yield compounds with potent biological activities. Matulenko et al. (2004) explored the substitution effects on the aryl piperazine portion, significantly affecting the compound's functional activity (Matulenko et al., 2004). Such reactions are pivotal for modifying the chemical properties of N-(3-chloro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide to target specific biological receptors.
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. The solubility and crystalline structure can be significantly influenced by the substitution pattern on the phenyl and piperazine rings, as demonstrated in studies on similar compounds (Ping, 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity, stability, and interaction with biological receptors, are determined by their molecular structure. The incorporation of specific functional groups can enhance the compound's ability to interact with biological targets, as seen in derivatives with significant biological activities (Sunder & Maleraju, 2013). These properties are essential for designing compounds with desired pharmacological effects.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-17(20)8-5-9-18(15)21-19(24)14-22-10-12-23(13-11-22)16-6-3-2-4-7-16/h2-9H,10-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDAJOHGYVNFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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